molecular formula C15H16N2O2S2 B6539936 N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060227-23-7

N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539936
CAS No.: 1060227-23-7
M. Wt: 320.4 g/mol
InChI Key: DHYPFSGUNGIQQK-UHFFFAOYSA-N
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Description

N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by its phenyl and thiophenyl groups, making it a subject of interest for various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves a multi-step reaction process. The key steps include:

  • Formation of the Intermediate: Starting from 3-(methylsulfanyl)aniline, the intermediate is prepared by reacting it with 2-bromoethanol under basic conditions.

  • Coupling Reaction: The intermediate is then coupled with 3-bromo thiophene using a palladium-catalyzed cross-coupling reaction such as Suzuki or Stille coupling.

  • Final Amidation: The final step involves the reaction of the coupled product with ethylenediamine under dehydrating conditions to form this compound.

Industrial Production Methods

Industrial production may involve optimization of the synthetic routes to improve yield and purity, including the use of flow chemistry to scale up reactions, and purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

  • Oxidation: The thiophene and methylsulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can reduce the carbonyl groups to hydroxyl groups.

  • Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, potentially leading to halogenated or other substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for substitution reactions.

Major Products

The reactions yield products such as sulfoxides, sulfones, alcohols, and substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide finds applications in several scientific fields:

  • Chemistry: Used as a precursor in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Studied for its potential as a bioactive molecule with applications in drug development.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: Used in the development of materials such as polymers and as an additive in various industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to similar ethanediamide compounds, N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its specific combination of phenyl and thiophenyl groups, which confer distinct chemical properties and biological activities.

List of Similar Compounds

  • N'-[3-(methylsulfanyl)phenyl]-N-[2-(phenyl)ethyl]ethanediamide

  • N'-[3-(methylsulfanyl)phenyl]-N-[2-(pyridin-3-yl)ethyl]ethanediamide

  • N'-[3-(methylsulfanyl)phenyl]-N-[2-(furanyl)ethyl]ethanediamide

This compound's distinct structure makes it a versatile molecule for various applications across scientific research and industrial processes.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-20-13-4-2-3-12(9-13)17-15(19)14(18)16-7-5-11-6-8-21-10-11/h2-4,6,8-10H,5,7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYPFSGUNGIQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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